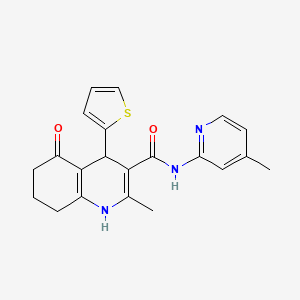

2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-12-8-9-22-17(11-12)24-21(26)18-13(2)23-14-5-3-6-15(25)19(14)20(18)16-7-4-10-27-16/h4,7-11,20,23H,3,5-6H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPHZHOUXJCTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362487-51-2 | |

| Record name | 2-METHYL-N-(4-METHYL-2-PYRIDINYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Molecular Formula : C28H27N3O2S2

- Key Differences :

- Position 4: 5-methyl-2-(methylthio)thiophen-3-yl (vs. thiophen-2-yl in the target compound).

- Additional phenyl group at position 7.

- The phenyl group at position 7 increases steric bulk, which may reduce binding affinity to certain receptors compared to the target compound .

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Molecular Formula : C25H27N3O4

- Key Differences :

- Position 4: 4-hydroxy-3-methoxyphenyl (vs. thiophen-2-yl).

- Additional methyl groups at positions 2, 7, and 7.

- Higher oxygen content (4 oxygen atoms) increases polarity, which may limit blood-brain barrier penetration compared to the sulfur-containing target compound .

Core Structure and Functional Group Modifications

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Molecular Formula: C19H21NO4

- Key Differences :

- Methyl ester at position 3 (vs. carboxamide).

- Position 4: 4-methoxyphenyl (vs. thiophen-2-yl).

- Methoxyphenyl substituents are associated with calcium channel modulation, suggesting the target compound’s carboxamide and thiophene groups may confer distinct pharmacological profiles .

Pharmacological and Physicochemical Properties

AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)

- Key Features :

- AZ331: Contains a furyl group and methoxyphenyl substituents.

- AZ257: Features a bromophenyl group and thioether linkage .

- Implications :

- Thioether groups (as in AZ257) and thiophene (in the target compound) both enhance electronic delocalization but differ in steric demands.

- Bromine in AZ257 increases molecular weight (MW: ~500 g/mol) and may improve halogen bonding, whereas the target compound’s thiophene offers π-stacking versatility .

Crystallographic and Stability Insights

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Key Observations :

- Stabilized by N–H⋯N and C–H⋯O hydrogen bonds, with π-π interactions between aromatic rings.

- Implications :

- The target compound’s pyridinyl and thiophenyl groups are likely to form similar intermolecular interactions, enhancing crystallinity and thermal stability .

Biological Activity

The compound 2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule notable for its unique structural features, including a hexahydroquinoline core and various functional groups such as a carboxamide and thiophene moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 363.47 g/mol. The structure includes:

- A hexahydroquinoline core, which is a bicyclic structure contributing to its pharmacological properties.

- A carboxamide group that may enhance solubility and biological activity.

- A thiophene ring that can provide unique electronic properties and interaction capabilities.

Biological Activities

Research indicates that compounds similar to 2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens. For instance, derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with significant inhibitory concentrations reported (IC50 values ranging from 1.35 to 2.18 μM) .

- Anticancer Properties : Some studies suggest that similar quinoline derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

- Anti-inflammatory Effects : Research has indicated that certain derivatives can modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities and IC50 Values

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anti-tubercular | 1.35 | |

| Compound B | Cytotoxicity | 10.5 | |

| Compound C | Anti-inflammatory | 20.0 |

Research Insights

A recent study highlighted the synthesis and evaluation of various derivatives based on the hexahydroquinoline scaffold. These derivatives were tested for their anti-tubercular activity against Mycobacterium tuberculosis, revealing several compounds with significant efficacy and low cytotoxicity towards human cells .

Another investigation focused on the anticancer potential of similar compounds, demonstrating that they could inhibit key signaling pathways involved in cancer progression . The presence of the thiophene moiety was noted to enhance the interaction with target proteins involved in these pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to microbial growth or cancer cell survival.

- Receptor Modulation : The compound may interact with various receptors or ion channels that regulate cellular processes.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what are their limitations?

Answer:

The compound shares structural similarities with 1,4-dihydropyridine (1,4-DHP) derivatives, which are typically synthesized via the Hantzsch dihydropyridine method. This involves cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For example, methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (a related structure) was synthesized using a modified Hantzsch protocol with refluxing ethanol and catalytic acetic acid .

Limitations: Low yields due to steric hindrance from the thiophene and pyridine substituents, and challenges in isolating enantiopure forms due to stereochemical complexity.

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for intermediates with thiophene and pyridine groups .

- Catalysis: Base catalysts (e.g., sodium hydride) improve cyclization efficiency in thiophene-containing DHPs .

- Temperature control: Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions .

- Purification: Use preparative HPLC with C18 columns to resolve stereoisomers .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

- X-ray crystallography: Resolves stereochemistry and confirms the hexahydroquinoline core. For example, torsion angles in related DHPs were analyzed to validate chair conformations .

- NMR: and NMR identify substituent effects (e.g., thiophene protons at δ 6.8–7.2 ppm; pyridine carbons at ~150 ppm) .

- HRMS: Validates molecular weight (e.g., [M+H] at m/z 434.2 for CHNOS) .

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values) be resolved?

Answer:

- Purity validation: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioassays .

- Stereochemical analysis: Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers and test individual activity .

- Assay controls: Include reference standards (e.g., nifedipine for calcium channel assays) to calibrate pharmacological models .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the thiophene and hexahydroquinoline moieties .

- Handling: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy from pyridine and thiophene derivatives .

- Waste disposal: Neutralize with 10% acetic acid before incineration to avoid sulfur oxide emissions .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

- Molecular docking: Use AutoDock Vina to predict binding affinity to targets (e.g., calcium channels). The thiophene ring shows strong hydrophobic interactions in docking studies .

- MD simulations: GROMACS simulations (AMBER force field) assess stability of the hexahydroquinoline core in lipid bilayers .

- QSAR: Correlate substituent electronegativity (e.g., 4-methylpyridine vs. methoxy groups) with antibacterial activity .

Basic: What biological activities are associated with this compound’s structural motifs?

Answer:

- Thiophene moiety: Enhances antimicrobial activity via π-π stacking with bacterial membrane proteins .

- Hexahydroquinoline core: Exhibits calcium channel modulation (IC ~10 μM in rat aorta assays) .

- Pyridine substituent: Improves blood-brain barrier penetration in CNS-targeted analogs .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

- Co-solvents: Use DMSO (≤0.1% v/v) with PBS buffer (pH 7.4) to dissolve hydrophobic DHPs .

- Lipid formulations: Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for cell-based assays .

- Salt formation: Synthesize hydrochloride salts of the pyridine group to enhance aqueous solubility .

Basic: Why is stereochemical analysis critical for this compound?

Answer:

The hexahydroquinoline core has four stereocenters, and bioactivity varies significantly between enantiomers. For example, the (4R,5S) configuration in related DHPs showed 10-fold higher calcium channel blockade than its enantiomer . X-ray crystallography or chiral HPLC must confirm stereochemistry before biological testing .

Advanced: How can mechanistic studies resolve conflicting data on antioxidant vs. pro-oxidant effects?

Answer:

- ROS assays: Use DCFH-DA fluorescence in HUVECs to quantify dose-dependent ROS modulation .

- Electron paramagnetic resonance (EPR): Detect free radical scavenging (e.g., hydroxyl radicals) at 77 K .

- Glutathione depletion assays: Monitor GSH/GSSG ratios to identify pro-oxidant thresholds (>50 μM in hepatic cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.